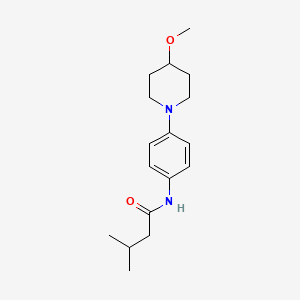

N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide

Description

N-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-methylbutanamide is a synthetic amide derivative characterized by a central 3-methylbutanamide backbone linked to a 4-(4-methoxypiperidin-1-yl)phenyl group.

Properties

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13(2)12-17(20)18-14-4-6-15(7-5-14)19-10-8-16(21-3)9-11-19/h4-7,13,16H,8-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQHYVVGMOTRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide typically involves the reaction of 4-(4-methoxypiperidin-1-yl)aniline with 3-methylbutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of N-(4-(4-hydroxypiperidin-1-yl)phenyl)-3-methylbutanamide.

Reduction: Formation of N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbutanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-(4-Benzylpiperazin-1-yl)phenyl)-3-methylbutanamide

- Structural Differences : Replaces the methoxypiperidine group with a benzylpiperazine ring.

- Piperazine rings (vs. piperidine) are more basic, which may alter receptor binding kinetics or off-target interactions .

- Biological Relevance : Piperazine-based analogs are explored as dopamine or acetylcholine receptor modulators (e.g., M1 antagonists with IC50 values in the μM range) .

N-(4-Aminophenyl)-3-methylbutanamide

- Structural Differences: Lacks the 4-methoxypiperidin-1-yl group, featuring a simpler aminophenyl substituent.

- Functional Implications: The amino group enhances solubility but may reduce membrane permeability and metabolic stability.

Piperazine-Based M1 Antagonists (e.g., Compound 6 from )

- Structural Differences : Features a benzamide core (vs. butanamide) and alkylpiperazine substituents.

- Functional Implications :

- SAR Insights : Piperazine alkylation optimizes potency, while amide backbone variations (butanamide vs. benzamide) modulate selectivity and pharmacokinetics.

Matrix Metalloproteinase (MMP) Inhibitors (e.g., N-hydroxy-2-[[(4-methoxyphenyl)sulfonyl]3-picolyl)amino]-3-methylbutanamide)

- Structural Differences : Incorporates a hydroxamic acid group (zinc-binding) and sulfonyl-picolyl moiety.

- Functional Implications :

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Receptor Selectivity : Piperidine/piperazine substituents critically influence receptor engagement. Methoxy groups may enhance metabolic stability, while benzyl/alkyl groups prioritize lipophilicity .

- Amide Backbone Flexibility: Butanamide derivatives (vs.

- Therapeutic Potential: Structural parallels to M1 antagonists and MMP inhibitors suggest possible applications in neurological disorders or tissue remodeling, though target-specific validation is needed.

Biological Activity

Overview

N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide, a synthetic organic compound, is classified within the piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- CAS Number : 1797146-42-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The methoxy group and the piperidine ring structure contribute to its affinity for these targets.

1. Antinociceptive Properties

Research indicates that this compound exhibits significant antinociceptive effects, potentially through modulation of pain pathways involving opioid and non-opioid mechanisms. Studies have shown that it can reduce pain responses in animal models, suggesting its potential as an analgesic agent.

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various assays. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which may be beneficial in treating inflammatory conditions.

3. Cytotoxicity Against Cancer Cells

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines, including:

- HeLa cells (cervical cancer)

- A549 cells (lung cancer)

The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective growth inhibition at relatively low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

Case Study 1: Analgesic Activity

A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of several piperidine derivatives, including this compound. The results indicated a significant reduction in pain behaviors in rodent models compared to control groups, suggesting its potential application in pain management therapies .

Case Study 2: Anti-inflammatory Effects

Research conducted by Zhang et al. (2020) demonstrated that this compound effectively reduced inflammation markers in a murine model of arthritis. The compound decreased levels of TNF-alpha and IL-6, indicating its role in modulating inflammatory responses .

Case Study 3: Anticancer Activity

In a study focusing on anticancer properties, this compound was tested against various cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Q & A

(Basic) What are the recommended protocols for synthesizing N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methylbutanamide?

Answer:

Synthesis typically involves multi-step organic reactions:

Condensation : React 4-methoxypiperidine with 4-aminophenyl precursors under reflux using coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane .

Acylation : Introduce the 3-methylbutanamide moiety via nucleophilic acyl substitution, optimized at 60–80°C under inert atmosphere .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Key Tools : NMR (structural confirmation), HPLC (purity validation), and mass spectrometry (molecular weight verification) .

(Basic) How should researchers confirm the structural identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry :

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity (>95%) and detect impurities .

(Advanced) How can researchers optimize receptor selectivity through structural modifications?

Answer:

- Structure-Activity Relationship (SAR) Strategies :

- Modify the piperidine ring (e.g., replace methoxy with halogens or bulky groups) to alter steric/electronic interactions with target receptors .

- Adjust the phenyl substituents (e.g., introduce electron-withdrawing groups at position 4) to enhance selectivity for dopamine D3 over D2 receptors .

- Experimental Validation :

- Radioligand binding assays (e.g., [3H]-spiperone displacement) to quantify affinity shifts .

- Functional assays (cAMP inhibition) to assess downstream signaling .

(Advanced) What strategies resolve contradictions in reported biological activities across studies?

Answer:

- Assay Optimization :

- Standardize conditions (pH, temperature, cell lines) to minimize variability .

- Use orthogonal assays (e.g., β-arrestin recruitment vs. cAMP modulation) to confirm activity .

- Compound Integrity :

- Validate purity via HPLC and elemental analysis to rule out batch-specific impurities .

- Meta-Analysis : Compare data from structural analogs (e.g., piperazine derivatives) to identify trends in activity .

(Advanced) How to design experiments evaluating metabolic stability in preclinical models?

Answer:

- In Vitro Models :

- Liver Microsomes : Incubate compound with human/rat microsomes (37°C, NADPH cofactor) and quantify parent depletion via LC-MS/MS .

- Metabolite Identification : Use high-resolution MS to detect hydroxylated or demethylated metabolites .

- Ex Vivo Validation :

- Primary hepatocyte assays to correlate in vitro findings with in vivo clearance rates .

(Advanced) What computational approaches predict binding modes with target receptors?

Answer:

- Molecular Docking :

- Use AutoDock Vina to dock the compound into homology models (e.g., dopamine D3 receptor) .

- Prioritize poses with hydrogen bonds to Asp110 (D3 receptor) and hydrophobic interactions with transmembrane helices .

- Molecular Dynamics (MD) Simulations :

- Experimental Cross-Validation :

- Site-directed mutagenesis (e.g., D110A mutation) to test computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.